molecular formula C22H21ClN4O3 B2511544 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207019-31-5

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2511544
CAS-Nummer: 1207019-31-5
Molekulargewicht: 424.89
InChI-Schlüssel: JGWVUBFIGMSOIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis Techniques

The synthesis of hydroquinazoline-2,5-diones can be efficiently facilitated by using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method allows for a solvent-free, high-yield production of quinazoline derivatives under thermal conditions (Kefayati, Asghari, & Khanjanian, 2012).

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Notably, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).

Synthesis of Heterocyclic Quinones

Research into the interaction of 6-chloroquinoline-5,8-dione hydrochloride with various amides and thioamides has led to the synthesis of novel oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione compounds. These compounds have been evaluated for their bactericidal activities, showcasing the diverse potential of quinazoline derivatives in developing new antimicrobial solutions (Yanni, 1991).

Anticancer and Antioxidant Properties

The synthesis of quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates has been explored for their cytotoxic activities against cancer cell lines. This study highlights the potential of quinazolinone derivatives in the development of new anticancer agents, with specific compounds showing significant cytotoxic activity against HeLa cell lines (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).

Photophysical Properties

The study of chloroquinoline-based chalcones containing 1,2,3-triazole moiety has revealed interesting photophysical properties. These compounds have been characterized by various spectroanalytical techniques, providing insight into their absorbance, fluorescence spectra, and quantum yield in methanol. Such research underscores the potential application of quinazoline derivatives in the field of material science and photophysics (Singh, Sindhu, & Khurana, 2015).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione. The synthesis pathway involves a series of reactions including esterification, reduction, and coupling reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "hydrazine hydrate", "methyl iodide", "pentylamine", "2-hydroxyethyl methacrylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester" ], "Reaction": [ "3-chlorobenzaldehyde is reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "The resulting product is then reacted with methyl iodide to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methanol", "The above product is then reacted with pentylamine to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methylpentylamine", "The resulting product is then reacted with 2-hydroxyethyl methacrylate to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The above product is then reduced using sodium borohydride in acetic acid to form the intermediate 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The intermediate is then coupled with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester using acetic anhydride and phosphorus pentoxide in sulfuric acid to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] }

1207019-31-5

Molekularformel

C22H21ClN4O3

Molekulargewicht

424.89

IUPAC-Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C22H21ClN4O3/c1-2-3-6-12-26-21(28)17-10-4-5-11-18(17)27(22(26)29)14-19-24-20(25-30-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3

InChI-Schlüssel

JGWVUBFIGMSOIS-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.